3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-2-butanone

Organic Synthesis Medicinal Chemistry Cross-Coupling

3-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)-2-butanone (CAS 320424-38-2) features dual bromine atoms at the 3- and 5-positions, enabling sequential Suzuki or Sonogashira cross-couplings for diverse library synthesis. Its 1,2,4-triazole core is a privileged CYP51 scaffold ideal for developing novel antifungal leads resistant to current agrochemicals. The N1-butanone moiety offers a third diversification point. Buy for strategic SAR exploration.

Molecular Formula C6H7Br2N3O
Molecular Weight 296.95
CAS No. 320424-38-2
Cat. No. B2381675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-2-butanone
CAS320424-38-2
Molecular FormulaC6H7Br2N3O
Molecular Weight296.95
Structural Identifiers
SMILESCC(C(=O)C)N1C(=NC(=N1)Br)Br
InChIInChI=1S/C6H7Br2N3O/c1-3(4(2)12)11-6(8)9-5(7)10-11/h3H,1-2H3
InChIKeyGPCXQAFMNHJJKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade 3-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)-2-butanone (CAS 320424-38-2): A Functionalized Triazole Building Block for Advanced Synthesis and Antifungal Research


3-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)-2-butanone (CAS 320424-38-2) is a small-molecule heterocyclic compound [1]. It is characterized by a 1,2,4-triazole core, which is a privileged scaffold in medicinal and agricultural chemistry due to its ability to inhibit cytochrome P450-dependent 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis [2]. The compound possesses a molecular formula of C6H7Br2N3O, a molecular weight of 296.95 g/mol, and features two reactive bromine atoms at the 3- and 5-positions of the triazole ring and a butanone side chain, making it a versatile intermediate for further synthetic elaboration [1].

Why 3-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)-2-butanone (CAS 320424-38-2) Cannot Be Replaced by Common Triazole Building Blocks


The presence of two bromine atoms at the 3- and 5-positions of the 1,2,4-triazole ring imparts a unique chemical reactivity profile to 3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-2-butanone that distinguishes it from other triazole derivatives [1]. The bromine atoms serve as powerful handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, and Buchwald-Hartwig), enabling the selective introduction of diverse aryl, alkynyl, and amino groups [1]. In contrast, the non-brominated 1H-1,2,4-triazole or mono-halogenated analogues lack this high degree of synthetic versatility and necessitate harsher conditions for functionalization [2]. Furthermore, the specific N1-alkylation pattern with the butanone moiety generates a distinct electronic and steric environment compared to other N-alkylated analogues, directly influencing downstream interactions with biological targets such as CYP51 [3]. Substituting with a generic triazole intermediate would result in a different regioisomeric mixture or require a completely re-engineered synthetic route, significantly altering the properties of the final active compound [2].

Quantitative Differentiation of 3-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)-2-butanone (CAS 320424-38-2) vs. Comparator Compounds


Synthetic Versatility: Cross-Coupling Reactivity of 3,5-Dibromo-1,2,4-triazole Scaffold vs. Unsubstituted Triazole

The 3,5-dibromo substitution pattern on the 1,2,4-triazole core of 3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-2-butanone enables sequential, chemoselective palladium-catalyzed cross-coupling reactions, a feature absent in the parent 1H-1,2,4-triazole. A study demonstrated that 3,5-dibromo-1,2,4-triazole undergoes Sonogashira coupling with phenylacetylene under mild conditions (Pd(PPh3)2Cl2, CuI, Et3N, DMF, 60°C) to yield mono- and disubstituted products with precise control [1].

Organic Synthesis Medicinal Chemistry Cross-Coupling

Biological Activity: Antifungal Potential of the 3,5-Dibromo-1,2,4-triazole Motif vs. Clinical Standard Fluconazole

While specific MIC data for 3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-2-butanone is not available in primary literature, the core 3,5-dibromo-1,2,4-triazole motif is a recognized pharmacophore for potent CYP51 inhibition. A study on related 3,5-dibromo-1,2,4-triazole derivatives reported minimum inhibitory concentrations (MICs) as low as 0.0156 μg/mL against Candida albicans, which represents a ~32-fold increase in potency compared to the widely used clinical antifungal fluconazole (MIC = 0.5 μg/mL) in the same assay [1].

Antifungal CYP51 Inhibition Microbiology

Regioselective Alkylation: Defined N1-Substitution Pattern vs. Uncontrolled Mixtures from Unsubstituted Triazole

The compound 3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-2-butanone is obtained as a single, defined N1-alkylated regioisomer. Alkylation of unsubstituted 1H-1,2,4-triazole with 3-chloro-2-butanone or similar electrophiles typically yields a mixture of N1- and N2-alkylated products, often in a ratio of approximately 2:1 to 3:1, which requires costly and time-consuming chromatographic separation [1].

Process Chemistry Medicinal Chemistry Synthetic Methodology

Validated Research and Industrial Application Scenarios for 3-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)-2-butanone (CAS 320424-38-2)


Synthesis of Unsymmetrical 3,5-Disubstituted 1,2,4-Triazole Libraries for Drug Discovery

This compound serves as an ideal starting material for the parallel synthesis of diverse 3,5-disubstituted-1,2,4-triazole libraries. The two bromine atoms can be sequentially functionalized via chemoselective cross-coupling reactions (e.g., Suzuki or Sonogashira) to introduce distinct aryl, heteroaryl, or alkynyl groups at the 3- and 5-positions of the triazole ring [1]. The N1-butanone side chain provides a third point of diversification (e.g., through reductive amination or Grignard addition), enabling rapid exploration of chemical space around a key pharmacophore for antifungal, anticancer, or agricultural targets [2].

Development of Next-Generation Agricultural Fungicides Targeting CYP51

Given the established role of 1,2,4-triazoles as CYP51 inhibitors in crop protection, this building block is strategically suited for developing novel agricultural fungicides. The compound can be elaborated to create new chemical entities designed to overcome resistance to existing commercial triazoles (e.g., tebuconazole, difenoconazole) [3]. The 3,5-dibromo pattern is associated with the potential for high intrinsic potency (class-level MIC values as low as 0.0156 μg/mL) [4], providing a strong starting point for structure-activity relationship (SAR) studies aimed at optimizing field efficacy and environmental profile.

Advanced Intermediate for Conjugate Addition and Heterocycle Synthesis

The butanone moiety of the compound provides an electrophilic carbonyl center for further synthetic manipulation. This allows for the introduction of nucleophiles via Grignard or organolithium addition to create tertiary alcohols, which can serve as precursors for further functionalization [2]. Additionally, the α,β-unsaturated ketone system, if generated via dehydration of the corresponding alcohol, could act as a Michael acceptor, enabling the construction of more complex, fused heterocyclic systems of interest in both medicinal and materials chemistry [5].

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